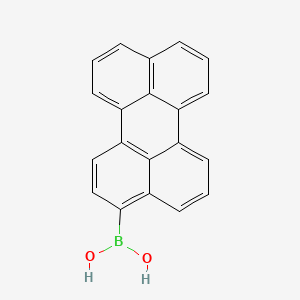

Perylene-3-boronic acid

Beschreibung

Significance of Perylene-based Chromophores in Functional Materials Science

Perylene (B46583) and its derivatives, particularly perylene diimides (PDIs), are a class of polycyclic aromatic hydrocarbons renowned for their exceptional properties, making them highly valuable in materials science. mdpi.commdpi.com These chromophores are characterized by their strong absorption of light, high fluorescence quantum yields, and remarkable chemical, thermal, and photochemical stability. mdpi.com

The electronic and optical properties of perylene-based molecules can be finely tuned by modifying their structure, for instance, by introducing different substituents at various positions on the perylene core. mdpi.com This tunability allows for the development of materials with tailored characteristics for specific applications. Perylene derivatives have been successfully employed as high-performance pigments and are integral components in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. mdpi.comsemanticscholar.org Their propensity for self-assembly into ordered structures further enhances their utility in these applications by facilitating charge transport. nih.gov

Role of Boronic Acids in Advanced Chemical Synthesis and Molecular Recognition

Boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry and sensor technology. enamine.net Their utility stems from their unique ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. enamine.net This versatility makes them crucial building blocks for the synthesis of complex organic molecules. nih.gov

Beyond their role in synthesis, boronic acids are widely recognized for their capacity for molecular recognition. They can reversibly bind with compounds containing diol functionalities, such as saccharides, to form stable cyclic esters. researchgate.netnih.gov This specific interaction forms the basis for the development of chemosensors for biologically important molecules like glucose. nih.govbohrium.com The binding event can be designed to trigger a measurable optical response, such as a change in fluorescence, enabling the detection and quantification of the target analyte. nih.govrsc.org This capability has led to extensive research into boronic acid-based sensors for applications in medical diagnostics and biotechnology. nih.gov

Confluence of Perylene and Boronic Acid Moieties: A Research Frontier

The integration of a boronic acid group onto a perylene scaffold, as seen in Perylene-3-boronic acid, represents a promising frontier in the development of advanced functional materials. This combination leverages the superior photophysical properties of the perylene chromophore as a signaling unit with the selective binding capabilities of the boronic acid moiety as a recognition element.

The resulting molecule has the potential to function as a highly sensitive fluorescent chemosensor. researchgate.netnih.gov For example, in the presence of a target analyte like glucose, the boronic acid group can bind to the diol moieties of the sugar. This binding event can alter the electronic properties of the perylene core, leading to a detectable change in its fluorescence emission. nih.gov This principle has been successfully demonstrated with other aromatic boronic acids, such as those based on pyrene, a structurally related chromophore. rsc.orgrsc.org

The development of such sensors is a significant area of research, with potential applications in continuous glucose monitoring for diabetes management. bohrium.comnih.govdcu.ie The design of these sensors often focuses on achieving high selectivity for glucose over other saccharides and ensuring that the sensor can operate effectively under physiological conditions. nih.gov The unique combination of the robust and highly fluorescent perylene core with the versatile binding properties of boronic acid makes this compound and its derivatives prime candidates for further exploration in this exciting field.

Eigenschaften

IUPAC Name |

perylen-3-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFSSIZYLDGLQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Perylene 3 Boronic Acid and Its Derivatives

Strategies for Direct Boronylation of Perylene (B46583) Systems

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters, avoiding the need for pre-functionalized starting materials. nih.gov These methods offer alternative and often complementary regioselectivity compared to classical electrophilic substitution reactions. nih.gov

Transition Metal-Catalyzed C–H Borylation Approaches

Transition metal catalysis, particularly with iridium-based catalysts, has become a prominent strategy for the direct borylation of polycyclic aromatic hydrocarbons (PAHs) like perylene. nih.gov The iridium-catalyzed C–H borylation of aromatic compounds, a method extensively developed by researchers such as Smith, Hartwig, Ishiyama, and Miyaura, provides an efficient route to organoboron compounds. nih.gov

In a notable example, the use of an [Ir(OMe)cod]₂/dtbpy catalyst system has been shown to achieve highly regioselective direct C–H borylation of perylene. nih.gov This method exhibits a distinct regioselectivity, differing from conventional electrophilic halogenation. nih.gov Furthermore, iridium-catalyzed direct borylation has been successfully applied to perylene bisimides (PBIs), resulting in tetraborylated products at the 2,5,8,11-positions with high yields and perfect regioselectivity. researchgate.net A study also demonstrated that late-stage functionalization of a (B,O)₂-perylene is possible through Ir-catalyzed C–H borylation, yielding a product with two pinacolatoboryl (Bpin) substituents in high yield and with excellent regioselectivity. rsc.org

More recent research has also explored ruthenium-catalyzed reactions for the synthesis of 2,5,8,11-tetraboronate perylenediimide derivatives, presenting another efficient and direct method. acs.org

Electrophilic Trapping of Perylene-based Organometallic Intermediates

An alternative to direct C-H activation involves a two-step process: formation of a perylene-based organometallic intermediate followed by trapping with a boron electrophile. nih.gov This approach often begins with the halogenation of the perylene system, followed by a metal-halogen exchange to generate a nucleophilic organometallic species (e.g., an organolithium or organomagnesium compound). This intermediate is then reacted with an electrophilic boron reagent, such as a trialkyl borate, to form the boronic ester. mdpi.com

While effective, this method can be limited by the functional group tolerance of the highly reactive organometallic intermediates. mdpi.com A more contemporary approach involves the palladium-catalyzed borylation of aryl halides. nih.govcornell.edu This method is generally more tolerant of various functional groups and less sensitive to reaction conditions. cornell.edu For instance, 2-bromo-perylene diimide can be synthesized in high yield from the parent PDI through transition-metal catalyzed borylation, followed by treatment with copper(II) bromide. rsc.orgscispace.com

Intramolecular electrophilic C–H borylation represents another pathway. This process is initiated by an intermolecular reaction to form a bond between the directing group and the boron reagent, followed by an intramolecular electrophilic C-H borylation step. researchgate.net

Cross-Coupling Reactions Utilizing Perylene-3-boronic Acid as a Building Block

This compound and its ester derivatives are versatile building blocks for constructing more complex, functionalized perylene-based materials through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling in Perylene Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. tcichemicals.comlibretexts.orgwikipedia.org This reaction is widely employed in perylene chemistry to synthesize a variety of derivatives with tailored properties. researchgate.netrsc.org

The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com A base is required to activate the organoboron compound for transmetalation. tcichemicals.comwikipedia.org

A series of perylene bisimide (PBI) dyes with aryl substituents at the 1,6,7,12-bay positions have been synthesized using the Suzuki cross-coupling reaction. researchgate.net This strategic substitution induces a significant twist in the PBI π-core. researchgate.net Similarly, asymmetric donor-acceptor perylene-based compounds have been prepared to investigate their intramolecular charge transfer properties. researchgate.net The Suzuki-Miyaura reaction has also been instrumental in creating novel PDI arrays for applications in non-fullerene organic solar cells. researchgate.net Furthermore, this reaction has been used to couple electron-deficient 1-nitroperylenediimide with arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com

Below is a table summarizing examples of Suzuki-Miyaura reactions in perylene chemistry:

| Reactants | Catalyst/Base | Product | Application |

| Perylene bisimides (PBIs) with various arylboronic acids | Palladium catalyst | Bay-substituted PBI dyes | Twisted π-core materials |

| 1-Nitroperylenediimide and arylboronic acids | Pd(PPh₃)₄ | Aryl-substituted perylenediimides | Electron-deficient materials |

| Heterologous PDI monomers | Palladium catalyst | Di-PDI and tri-PDI arrays | Non-fullerene organic solar cells |

Knoevenagel Condensation in Perylene-Boronic Acid Derivative Synthesis

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. organic-chemistry.orgsciforum.net This reaction has been adapted for the synthesis of perylene derivatives, often in a multi-step sequence.

For example, perylene dyes featuring a cyanoacrylic acid as an electron acceptor and anchoring group have been synthesized. researchgate.net The process involved an initial Suzuki coupling of a bromo-perylene derivative with a formylphenyl boronic acid to introduce an aldehyde functionality. researchgate.net This aldehyde intermediate then underwent a Knoevenagel condensation with malononitrile (B47326) or 2-cyanoacetic acid to afford the final dye in high yields. researchgate.net Microwave irradiation has also been utilized to promote Knoevenagel condensation in the synthesis of boronic acid BODIPY derivatives. nih.gov

A tandem one-pot Suzuki coupling-Knoevenagel condensation has also been reported, catalyzed by a recyclable magnetic bifunctional catalyst, highlighting the efficiency of combining these reactions. acs.org

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are significant in perylene chemistry. The Stille coupling, which pairs organotin compounds with organic halides, has been used to synthesize PDI–donor–PDI triads from 2-bromo-PDI. rsc.orgscispace.com Although effective, the toxicity of organotin reagents is a considerable drawback compared to the more benign organoboron compounds used in Suzuki coupling. libretexts.org

The Heck reaction, which couples alkenes with aryl or vinyl halides, and the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, are other important palladium-catalyzed transformations that can be employed to functionalize perylene systems, although specific examples focusing on this compound are less commonly detailed in the provided context. The versatility of palladium catalysis allows for a wide range of C-C bond formations, crucial for the development of advanced perylene-based materials. researchgate.netlibretexts.org

Copper-Catalyzed Carboboration and Hydroboration for Perylene-Conjugated Vinylboronates

The synthesis of perylene-conjugated vinylboronates can be achieved through copper-catalyzed carboboration and hydroboration of alkynes. These methods offer a direct route to tri- and tetrasubstituted vinylboronates, which are versatile intermediates in organic synthesis. organic-chemistry.orgnih.gov

Copper(I)-catalyzed formal carboboration of alkynes involves the simultaneous formation of a C-B and a C-C bond in a single catalytic cycle. organic-chemistry.orgnih.gov This reaction utilizes commercially available bis(pinacolato)diboron (B136004) and proceeds with high regioselectivity and syn-stereoselectivity. organic-chemistry.org The use of inexpensive copper catalysts makes this an economically viable method. organic-chemistry.orgresearchgate.net The reaction conditions can be optimized, for instance, by using xantphos (B1684198) as a ligand and methyl iodide as an electrophile, to achieve high yields and selectivity for the methylboration of various alkynes. organic-chemistry.org This methodology has been successfully applied to a range of aryl- and alkyl-substituted alkynes, including challenging nonterminal and propargylic-functionalized ones. organic-chemistry.org

Similarly, copper-catalyzed hydroboration of allenes can produce vinylboronate esters. researchgate.netgeresearchgroup.com The regioselectivity and stereoselectivity of these reactions are influenced by the choice of ligands and reaction conditions. For example, nickel-catalyzed hydroboration of internal allenes can be directed to yield either (Z)- or (E)-vinylboronates with high selectivity by choosing appropriate phosphine (B1218219) ligands. geresearchgroup.com These vinylboronates can then undergo further transformations, such as Suzuki-Miyaura coupling, to create highly substituted alkenes. organic-chemistry.org

A key aspect of these copper-catalyzed reactions is the significant difference in the reaction mechanism compared to traditional hydroboration, where the electrophile plays a crucial role in controlling the regioselectivity. organic-chemistry.org These methods provide an efficient pathway to functionalized alkenes, which can be further elaborated to incorporate perylene moieties.

Derivatization Strategies of this compound and its Precursors

The chemical modification of the perylene core at its bay (1,6,7,12-) and ortho (2,5,8,11-) positions is a key strategy for tuning the optical and electronic properties of perylene derivatives. nih.govnih.gov Functionalization at the bay positions is particularly effective due to the higher electron density at these carbons, which facilitates electrophilic substitution reactions. nih.gov

Conventional methods for bay-functionalization often rely on the halogenation of the perylene nucleus, making it susceptible to nucleophilic substitution. nih.gov For instance, the bromination of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) yields a mixture of 1,7- and 1,6-dibrominated products, which can then be used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of various aryl groups at the bay positions. nih.govmdpi.com The presence of electron-donating or electron-withdrawing substituents at the bay positions significantly influences the reactivity of the perylene π-system. nih.gov

Functionalization at the ortho positions, while historically less studied due to synthetic challenges, has been made more accessible through methods like iridium-catalyzed C-H borylation. rsc.org This regioselective borylation at the 2,5,8,11-positions provides a versatile entry point for synthesizing a variety of ortho-substituted perylene derivatives. rsc.orgscilit.com These ortho-functionalized perylenes can exhibit unique photophysical and electronic properties, such as multiple reversible oxidations or reductions. rsc.org

The combination of bay and ortho functionalization allows for the creation of highly tailored perylene-based materials with precisely controlled properties for applications in organic electronics and optoelectronics. nih.govrsc.org

The regioselective synthesis of substituted perylene derivatives is crucial for controlling their molecular geometry and, consequently, their physical and chemical properties. researchmap.jp Various strategies have been developed to achieve site-selective functionalization of the perylene core.

For instance, in the bay region, the introduction of a directing group can control the position of subsequent substitutions. The bromination of 1-(4-tert-butylphenoxy)perylene tetraester occurs regioselectively at the 7-position. researchmap.jp Further bromination can then be directed to the 12-position, leading to a 7,12-dibromide. researchmap.jp This controlled mono-etherification and subsequent bromination allow for the synthesis of C2h-symmetric tetrasubstituted perylenes. researchmap.jp The resulting brominated precursors are versatile intermediates for introducing other functional groups via cross-coupling reactions or cyanation. researchmap.jp

Visible-light-induced π-extension of perylene tetraesters offers another pathway for regioselective functionalization. researchgate.net For example, the photocyclization of a 3,4-dimethoxyphenyl-substituted perylene tetraester proceeds with complete regioselectivity. researchgate.net

For ortho-functionalization, iridium-catalyzed C-H borylation has proven to be a powerful tool for the selective borylation of the 2,5,8,11-positions of perylene. rsc.org This method avoids the harsher conditions often required for other functionalization techniques and provides a clean entry to ortho-substituted derivatives. rsc.org Rhodium-catalyzed C-H activation has also been employed for the site-selective ortho-alkynylation of perylene imides, offering a one-step route to these valuable derivatives. scilit.com

These regioselective synthetic methods are essential for creating well-defined perylene-based architectures with tailored properties for advanced applications.

Cyclic borinic acids and their derivatives represent an important class of boron-containing heterocycles with applications in catalysis, sensing, and materials science. mdpi.com A common route to cyclic borinic acids involves the reaction of an electrophilic boron reagent with a diaryllithium species. mdpi.com For instance, ortho-metalation of diaryl ethers followed by reaction with a boron source can yield dibenzoxaborininols. aablocks.com

A notable strategy for synthesizing boron-doped polycyclic aromatic hydrocarbons (PAHs) involves the nucleophilic diboration of alkynes. mdpi.com In this method, an aryl lithium species, generated from a bromo-naphthalene, reacts with bis(pinacolato)diboron. The resulting intermediate undergoes an intramolecular nucleophilic attack of a formal boryl anion onto a suitably positioned triple bond, leading to the formation of a cyclic borinic acid after hydrolysis. mdpi.com

Diamino borinate derivatives can be synthesized through the in-situ generation of borinic esters. For example, reacting a diaryl ether with a boron trihalide, followed by hydrolysis and esterification with an amino alcohol, can yield bis-borinic acid derivatives tethered by a biphenyl (B1667301) or ether linker. mdpi.com Another approach involves the reaction of an aryl halide with magnesium and a trialkylboronate in a Barbier-type reaction to form diarylborinic acids, which can then be converted to their amino alcohol derivatives. researchgate.net

The formation of these cyclic and diamino borinate structures can also occur unexpectedly. For instance, the reaction of 2-aminophenol (B121084) with 2-formylphenylboronic acid can lead to a macrocyclic dimer containing an O-B-O-B-O structural unit with coordinate covalent N-B interactions. aablocks.com

Table 1: Examples of Cyclic Borinic Acid and Diamino Borinate Synthesis

| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |

| Diaryl ether | n-BuLi, B(OR)₃ | Dibenzoxaborininol | aablocks.com |

| Bromo-naphthalene, Alkyne | n-BuLi, B₂pin₂ | Boron-doped PAH (Cyclic Borinic Acid) | mdpi.com |

| Diaryl ether, Amino alcohol | BBr₃, Hydrolysis, Esterification | Bis-borinic acid derivative | mdpi.com |

| Aryl halide, Amino alcohol | Mg, B(OR)₃ | Diarylborinic acid amino alcohol derivative | researchgate.net |

| 2-Aminophenol, 2-Formylphenylboronic acid | - | Macrocyclic Dimer (Diamino borinate) | aablocks.com |

The incorporation of perylene and boronic acid functionalities into polymeric structures allows for the development of materials with tailored optical, electronic, and sensing properties. Perylene diimides (PDIs) are frequently used as building blocks in polymer synthesis due to their high electron mobility, excellent stability, and tunable properties through chemical modification. rsc.org

One common approach to creating such polymers is through polymerization reactions where one of the monomers contains a perylene unit and the other contains a boronic acid or its ester. For example, Suzuki-Miyaura cross-coupling polymerization is a versatile method for this purpose. A monomer containing a PDI unit can be copolymerized with a monomer bearing two boronic ester groups, such as 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. rsc.org The resulting polymers exhibit low band gaps and are suitable for applications in organic solar cells. rsc.org The properties of these polymers can be further tuned by introducing different co-monomers or by modifying the PDI unit at the N-imide or bay positions. rsc.org

Boronic acid moieties can also be introduced into pre-formed polymers. For instance, a polymer with pending reactive groups, such as amino side chains, can be functionalized by grafting a molecule containing a boronic acid and a complementary reactive group, like a carboxylic acid. nih.gov This post-polymerization modification strategy allows for the precise control of the boronic acid content in the final polymer. nih.gov

The resulting polymers containing both perylene and boronic acid units can have a wide range of applications, from organic electronics to biological sensing and drug delivery, leveraging the unique properties of both functional groups. rsc.orgnih.govgoogle.com

The synthesis of such derivatized monomers can be approached by first preparing a perylene molecule functionalized with a boronic acid. This perylene-boronic acid can then be coupled to a modified nucleoside. For example, a nucleoside can be functionalized with a group that is reactive towards the boronic acid or a precursor.

Alternatively, a boronic acid monomer can be synthesized first and then coupled to a perylene derivative. Water-soluble boronic acid monomers have been developed that are suitable for use in aqueous conditions, which is advantageous for biological applications. google.com These monomers can be designed with polymerizable groups, allowing for their incorporation into oligonucleotides or other polymers. google.com

The strategic placement of the perylene tag and the linker connecting it to the nucleobase is critical for controlling the photophysical properties of the resulting fluorescent nucleotide. acs.org The interaction between the perylene tag and the nucleobase can lead to fluorescence quenching through charge transfer pathways, and this interaction is highly dependent on their relative orientation. acs.org The introduction of a boronic acid group can provide a means to control this orientation or to introduce further modifications that modulate the electronic properties of the system.

While the direct boronic derivatization of perylene-modified nucleic acid monomers is a specific area of research, the principles of boronic acid chemistry and the synthesis of fluorescently labeled nucleosides provide a clear path for achieving such structures. google.comacs.orgnih.gov

Synthetic Challenges and Methodological Advancements in Perylene-Boronic Acid Chemistry

The synthesis of this compound and its derivatives is a field marked by specific challenges that necessitate advanced methodological developments. The unique electronic and structural properties of the perylene core demand precise control over synthetic transformations to achieve desired functionalities, stability, and purity. Researchers have focused on overcoming obstacles related to regiochemistry, the inherent instability of boronic acids, and the optimization of reaction conditions to improve efficiency.

Controlling Regioselectivity and Stereoselectivity

Controlling the position of functional groups on the perylene skeleton is paramount for tuning the optoelectronic properties of the resulting materials. The perylene core has several positions available for substitution, primarily the "bay" (1, 6, 7, 12) and "ortho" (2, 5, 8, 11) positions. Achieving high regioselectivity—the ability to functionalize a specific position over others—is a significant synthetic hurdle.

Direct C-H borylation catalyzed by transition metals, such as iridium, has emerged as a powerful technique for the highly regioselective synthesis of borylated aromatic compounds. scispace.comwiley-vch.de This method allows for the direct conversion of C-H bonds to C-B bonds, often with steric factors guiding the reaction to the less hindered positions. wiley-vch.de For perylene, this can provide a direct route to specific boronic acid isomers that are difficult to access through other means.

Halogenation, particularly bromination, is a common preliminary step to introduce a functional handle for subsequent reactions like the Suzuki-Miyaura coupling to form the C-B bond. However, controlling the halogenation site is often challenging. Conventional methods can lead to mixtures of isomers, such as inseparable 1,7- and 1,6-dibromide regioisomers. nih.govresearchgate.net To address this, researchers have developed more controlled protocols. For instance, the use of N-bromosuccinimide (NBS) with a catalytic amount of ferric chloride (FeCl₃) can facilitate monobromination. researchmap.jprsc.org The choice of solvent has also been found to be critical; using CH₂Cl₂ instead of MeCN can allow the reaction to proceed at room temperature, enhancing selectivity and yield. researchmap.jp

Furthermore, the presence of directing groups on the perylene core can profoundly influence the regiochemical outcome of subsequent reactions. A bulky substituent, such as a 4-tert-butylphenoxy group at the 1-position, can direct bromination selectively to the 7-position. researchmap.jp This strategy of using pre-installed substituents to control the position of further functionalization is a key tool in the rational synthesis of complex perylene derivatives. researchmap.jpacs.org While stereoselectivity is a major consideration in many areas of organic synthesis, it is less commonly a central challenge for the synthesis of the planar, achiral this compound itself, but becomes relevant in the synthesis of chiral perylene derivatives or when creating chiral centers in substituents attached to the perylene core. aablocks.comdiva-portal.org

Table 1: Methodologies for Regiocontrolled Functionalization of Perylene Derivatives

| Substrate | Reagents/Catalyst | Conditions | Position(s) Functionalized | Yield/Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Perylene Tetraester | NBS, FeCl₃ (cat.) | CH₂Cl₂, Room Temp | 1-bromo | 93% | researchmap.jp |

| 1-(4-tert-butylphenoxy)perylene | NBS | - | 7-bromo | 84% (complete regioselectivity) | researchmap.jp |

| Perylene | Iridium Catalyst, Diboron Reagent | - | - (meta-borylation typical) | High Regioselectivity | scispace.comwiley-vch.de |

| Perylene Bisanhydride (PBA) | Bromine, Fuming Sulfuric Acid | High Temperature | 1,7- and 1,6-dibromo | High Yield (Isomer Mixture) | nih.govrsc.org |

| 1,7-Dibromo-PDI | Phenylboronic Acid, Pd(PPh₃)₄, CsF, Ag₂O | - | 1,7-diphenyl | Moderate Yield | nih.govrsc.org |

Stability Considerations of Boronic Acids during Synthesis and Storage

A significant challenge in working with this compound, and boronic acids in general, is their limited stability. nih.gov They are susceptible to degradation through several pathways, most notably protodeboronation and oxidation. mdpi.comwikipedia.org Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, often facilitated by acidic or basic conditions and the presence of water. wikipedia.org This undesired side reaction is a frequent complication in metal-catalyzed cross-coupling reactions, reducing the yield of the desired product. wikipedia.orgresearchgate.net

The boronic acid functional group is also prone to oxidation by atmospheric oxygen. mdpi.com Due to this instability, purification of boronic acids by standard methods like silica (B1680970) gel chromatography can be problematic, often leading to decomposition and low recovery of the desired compound. mdpi.comresearchgate.net

To circumvent these stability issues, several strategies have been developed. One of the most common approaches is the in-situ conversion of the boronic acid to a more stable derivative, such as a boronate ester. researchgate.net Pinacol esters, formed by reacting the boronic acid with pinacol, are particularly popular. These esters are generally more robust, less prone to protodeboronation, and are often crystalline solids that are easier to handle and purify via chromatography on silica gel or neutral alumina. nih.govresearchgate.net The boronic acid can be regenerated from the ester just before use if necessary, or the ester can be used directly in many coupling reactions.

Another stabilization method involves the formation of a stable chelate complex. Borinic acids, which are closely related to boronic acids, can be stabilized by forming complexes with amino alcohols like ethanolamine. mdpi.com These resulting aminoborinates are often stable solids that can be easily stored and purified by filtration. mdpi.com Similarly, boronic acids can form cyclic trimers known as boroxins, which are anhydrides of the boronic acid. Boroxins exhibit enhanced stability and are often used as an alternative to the free boronic acid in synthesis. aablocks.com

Table 2: Stability Issues and Mitigation Strategies for Boronic Acids

| Instability Issue | Description | Stabilization Strategy | Resulting Derivative | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Protodeboronation | Cleavage of the C-B bond, replaced by a C-H bond, often under aqueous acidic or basic conditions. | Esterification | Boronate Ester (e.g., Pinacol Ester) | Increased stability, improved handling, compatible with chromatography and many coupling reactions. | nih.govwikipedia.orgresearchgate.net |

| Oxidation | Degradation of the boronic acid functional group by atmospheric oxygen. | Anhydride Formation | Boroxin (Cyclic Trimer) | Enhanced stability compared to free boronic acid. | aablocks.commdpi.com |

| General Degradation | Decomposition during purification or storage. | Chelation | Aminoborinate Complex | Forms stable, often crystalline solids that can be easily purified and stored. | mdpi.com |

Development of Novel Reaction Conditions for Enhanced Yield and Purity

Maximizing the yield and purity of this compound and its derivatives is crucial for their application in high-performance materials. Research has focused on optimizing reaction conditions, particularly for the Suzuki-Miyaura cross-coupling reaction, which is a key method for forming the C-C bonds between a borylated perylene (or a perylene boronic acid) and an aryl halide. rsc.orgmdpi.com

The efficiency of Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. For sterically hindered substrates like bay-substituted perylenes, standard conditions are often inefficient. For example, in the fourfold arylation of tetrabromo-perylene bisimide (PBI), the use of common bases like K₂CO₃ can result in reaction failure. rsc.org The development of novel conditions, such as using weaker bases like cesium fluoride (B91410) (CsF) or potassium fluoride (KF), sometimes with an additive like silver(I) oxide (Ag₂O), has been shown to significantly improve the yield of the desired tetra-arylated product. rsc.org

The choice of the boron-containing reagent is also critical. In some cases, replacing a boronic acid with a corresponding potassium trifluoroborate salt can lead to considerably higher yields. For instance, the coupling of a tetrachlorinated PBI with phenylboronic acid gave a 48% yield, whereas using potassium phenyltrifluoroborate under similar conditions increased the yield to 74%. rsc.org

Beyond the specific reagents, other reaction parameters are actively being explored. Microwave-assisted synthesis has been reported as a versatile method for preparing certain perylene derivatives, offering rapid reaction times and often improved yields. rsc.orgmdpi.com The development of new palladium precatalysts that generate the active catalytic species under mild conditions is also a key advancement. acs.org Such catalysts can accelerate the coupling reaction, which is particularly beneficial when using unstable boronic acids that are prone to rapid deboronation under basic conditions. acs.org

Purification is the final, critical step for obtaining high-purity materials. While standard techniques like column chromatography and recrystallization are widely used, they must be adapted for perylene derivatives. mdpi.comnih.govoclc.org For example, successive extractions in a Soxhlet apparatus followed by washing with a basic solution can be an effective purification procedure for compounds like 3,10-perylenequinone, a related perylene derivative. nih.gov The choice of column material (e.g., silica gel vs. alumina) and eluent system is crucial and must be optimized for each specific compound to avoid degradation and achieve high purity. researchgate.net

Table 3: Optimized Suzuki-Miyaura Coupling Conditions for Perylene Derivatives

Photophysical and Electronic Properties of Perylene 3 Boronic Acid Systems

Absorption and Emission Characteristics

The photophysical signature of perylene-based compounds is defined by their interaction with light, governed by the extensive π-conjugated system of the perylene (B46583) core.

Perylene derivatives are known for their intense absorption of light in the visible region of the electromagnetic spectrum. dtic.mil This is attributed to the π → π* electronic transitions within the aromatic core. The introduction of substituents can modulate the precise absorption wavelengths (λmax), but the high light-harvesting capability generally remains. Perylene diimide (PDI) derivatives, for instance, exhibit strong absorption bands typically between 450 nm and 540 nm. dtic.milrsc.org

These compounds are characterized by remarkably high molar extinction coefficients (ε), often in the order of 10⁴ to 10⁵ M⁻¹cm⁻¹, which signifies a high probability of light absorption. dtic.mil For example, certain PDI derivatives display multiple absorption peaks with ε values reaching up to 6.4 × 10⁴ M⁻¹cm⁻¹. rsc.org Similarly, some BODIPY-perylene systems have been reported to possess extinction coefficients greater than 60,000 M⁻¹cm⁻¹. d-nb.info This efficient light absorption is a fundamental prerequisite for their use in applications requiring high sensitivity or energy conversion.

| Compound Type | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent | Reference |

|---|---|---|---|---|

| Perylene Diimide Derivative | 468 nm, 500 nm, 534 nm | 1.8×10⁴, 4.3×10⁴, 6.4×10⁴ | CH2Cl2 | rsc.org |

| BODIPY-Perylene (B2PI) | ~400-430 nm (Perylene features) | > 60,000 | Various | d-nb.info |

Following light absorption, the excited state of perylene systems can relax through the emission of light, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Unsubstituted perylene is exceptionally fluorescent, with a quantum yield of approximately 0.94. acs.org

The introduction of substituents, such as a boronic acid group or other functional moieties, can significantly alter the fluorescence properties. These changes are often linked to the introduction of new de-excitation pathways, including intramolecular charge transfer or intersystem crossing. For instance, a tetra-donor-substituted perylene, (DPA)₄-Per, exhibits a quantum yield of 0.26 and an excited-state lifetime (τ), the average time the molecule spends in the excited state, of 12 nanoseconds. rsc.org In contrast, a BODIPY-perylene derivative (B2PI) designed for charge transfer applications shows a much lower quantum yield of 2.5% and a complex decay with two lifetime components of 4.14 ns and 1.77 ns. mostwiedzy.pl These parameters are crucial for applications like fluorescence sensing, where changes in quantum yield signal the presence of an analyte.

| Compound | Fluorescence Quantum Yield (ΦF) | Excited State Lifetime (τ) (ns) | Conditions | Reference |

|---|---|---|---|---|

| Perylene | 0.94 | - | - | acs.org |

| (DPA)₄-Per | 0.26 | 12 | Degassed solution | rsc.org |

| (DPA)₄-Per | 0.09 | 4.6 | O₂-saturated solution | rsc.org |

| BODIPY-Perylene (B2PI) | 0.025 | 4.14 and 1.77 | Dioxane | mostwiedzy.pl |

A hallmark of the absorption and emission spectra of many perylene derivatives is a distinct vibronic fine structure. nih.govacs.org This feature arises from the coupling of the electronic transition (from the ground state to the first excited state, S₀ → S₁) with various vibrational modes of the molecule. The resulting spectrum is not a single broad band but a series of well-resolved peaks. rsc.org

The emission spectrum often appears as a mirror image of the absorption spectrum, with a characteristic energy spacing between the vibronic sub-bands of approximately 1400 cm⁻¹. rsc.org The presence and resolution of this fine structure are sensitive to the molecular environment and substitution pattern. For example, attaching bis(pinacolato)diboron (B136004) (B₂pin₂) moieties to the perylene core has been shown to cause no significant changes in the vibronic structure. nih.gov Conversely, introducing strong electron-donating groups can lead to a broad, featureless emission spectrum, indicating a significant change in the nature of the excited state and a loss of the characteristic vibronic progression. rsc.org

Intramolecular Charge Transfer (ICT) Mechanisms

The electronic interplay between the perylene core and attached functional groups, like boronic acid, can give rise to charge transfer processes upon photoexcitation. These mechanisms are central to the function of perylene-based sensors and electronic devices.

Photoinduced electron transfer (PET) is a critical mechanism in fluorescence sensing, and boronic acid-based sensors are prime examples of its application. nih.govrsc.orgmdpi.com In a typical PET sensor architecture, the system consists of a fluorophore (the perylene core), a receptor (the boronic acid), and a linker. The fluorescence of the perylene unit is "off" in the initial state due to quenching by an efficient PET process. rsc.orgresearchgate.net

The boronic acid group serves as a recognition site for specific analytes, such as saccharides or citrate (B86180). rsc.orgrsc.org Upon binding of the target analyte to the boronic acid, the electronic properties of the receptor part are altered. This change disrupts the PET pathway, either by making the electron transfer less favorable or by blocking it entirely. As a result, the competing de-excitation pathway of fluorescence is restored, leading to a detectable "turn-on" signal. rsc.org In a documented system, the fluorescence of an aspartic acid-modified perylene diimide (PASP) was quenched by a copper(I) complex containing a phenylboronic acid receptor; this quenching was modulated by the binding of citrate to the boronic acid, demonstrating the PET mechanism's sensitivity to analyte interaction. rsc.org

The electronic character of the perylene system can be finely tuned by creating donor-acceptor (D-A) architectures. The perylene core itself is versatile; native perylene is an electron donor, while perylene diimides (PDIs) are powerful electron acceptors. nih.gov Attaching an electron-donating group to a PDI acceptor, or an electron-withdrawing group like a diarylboryl moiety to a perylene donor, establishes a D-A system. rsc.orgrsc.org

This architecture has profound effects on the electronic transitions. Upon photoexcitation, an electron can move from the donor part to the acceptor part, forming an intramolecular charge transfer (ICT) state. rsc.orgresearchgate.net This ICT character significantly alters the photophysical properties. Key effects include:

A bathochromic (red) shift in the absorption and emission spectra. rsc.org

A significant broadening of the spectral bands and a loss of the vibronic fine structure characteristic of the parent perylene. rsc.orgrsc.org

Often, a reduction in fluorescence quantum yield due to the stabilization of the non-radiative ICT state. rsc.org

An increase in the Stokes shift (the energy difference between the absorption and emission maxima), which is indicative of a substantial structural and electronic rearrangement in the excited state. d-nb.info

These properties are evident in studies where electron-donating groups are added to the bay region of PDI, resulting in a red-shifted absorption and fluorescence self-quenching attributed to ICT. rsc.org

Electronic Structure and Frontier Molecular Orbitals

The electronic characteristics of perylene-3-boronic acid and its derivatives are fundamentally governed by the arrangement and energy levels of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals play a crucial role in determining the molecule's absorption, emission, and charge transport properties.

The energy levels of the HOMO and LUMO are critical parameters that dictate the optoelectronic behavior of perylene-based materials. For instance, in a series of donor-acceptor-donor type small molecules based on perylene diimide (PDI), the HOMO and LUMO energy levels were determined using electrochemical methods. nih.gov The onset oxidation potentials for these molecules ranged from 1.33 eV to 1.61 eV, corresponding to HOMO energy levels of -5.46 eV to -5.74 eV, respectively. nih.gov Similarly, their onset reduction potentials were found to be between -0.24 eV and -0.30 eV, resulting in LUMO energy levels from -3.8 eV to -4.2 eV. nih.govsemanticscholar.org

The introduction of different functional groups to the perylene core can significantly influence these energy levels. For example, attaching electron-donating groups tends to raise both the HOMO and LUMO levels, while electron-withdrawing groups have the opposite effect, lowering them. mdpi.com This tunability is essential for designing materials with specific electronic properties for applications in organic electronics. mdpi.comrsc.org The optical bandgap (Eopt), which is the energy difference between the HOMO and LUMO, can be estimated from the onset wavelength of absorption in the solid state and typically falls within the range of 1.69 to 1.96 eV for such systems. semanticscholar.org

Table 1: Experimentally Determined Electrochemical and Energy Level Data for Perylene Diimide Derivatives

| Compound | Onset Oxidation (eV) | Onset Reduction (eV) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

|---|---|---|---|---|---|

| PDI Derivative 1 | 1.61 | -0.30 | -5.74 | -4.00 (estimated) | 1.74 (estimated) |

| PDI Derivative 2 | 1.50 | -0.29 | -5.63 | -3.99 (estimated) | 1.64 (estimated) |

| PDI Derivative 3 | 1.44 | -0.25 | -5.50 | -3.95 (estimated) | 1.55 (estimated) |

| PDI Derivative 4 | 1.33 | -0.24 | -5.46 | -3.94 (estimated) | 1.52 (estimated) |

Data derived from electrochemical measurements of various perylene diimide-based small molecules. nih.govsemanticscholar.org

Density Functional Theory (DFT) serves as a powerful computational tool to predict and understand the electronic structure of this compound systems. DFT calculations allow for the optimization of molecular geometries and the determination of frontier molecular orbital energies and distributions. semanticscholar.org For instance, DFT calculations at the B3LYP/6-31G** level have been employed to gain deeper insight into the molecular structures and electronic properties of amino-substituted perylene bisimides. mdpi.com

DFT is also instrumental in understanding the impact of molecular structure on electronic properties. For bi(perylene diimide)s linked at different positions, DFT calculations (B3LYP/6-31G**) have shown that the degree of twisting between the two PDI units significantly affects their electronic coupling and absorption spectra. acs.org Furthermore, DFT can be used to study the binding properties of anchoring groups like boronic acid to semiconductor surfaces, which is crucial for applications in dye-sensitized solar cells. researchgate.net

Table 2: Comparison of Experimental and DFT Calculated Energy Levels for Perylene Bisimide Derivatives

| Compound | Experimental HOMO (eV) | Calculated HOMO (eV) | Experimental LUMO (eV) | Calculated LUMO (eV) | Experimental Band Gap (eV) | Calculated Band Gap (eV) |

|---|---|---|---|---|---|---|

| Amino-PBI 1a | -5.50 | -5.42 | -3.54 | -3.48 | 1.96 | 1.94 |

| Amino-PBI 1b | -5.51 | -5.43 | -3.55 | -3.49 | 1.96 | 1.94 |

| Amino-PBI 1c | -5.52 | -5.44 | -3.56 | -3.50 | 1.96 | 1.94 |

| Amino-PBI 2 | -5.58 | -5.51 | -3.62 | -3.57 | 1.96 | 1.94 |

| Nitro-PBI 3 | -6.25 | -6.18 | -4.15 | -4.09 | 2.10 | 2.09 |

| Unsubstituted-PBI 4 | -6.02 | -5.95 | -3.89 | -3.83 | 2.13 | 2.12 |

Data adapted from studies on various substituted perylene bisimides. mdpi.com

Aggregation Phenomena and Their Photophysical Consequences

The aggregation of this compound and its derivatives in solution or the solid state leads to significant changes in their photophysical properties. These phenomena are driven by intermolecular interactions, such as π-π stacking, and can result in the emergence of new emissive states.

While many planar aromatic molecules like perylene suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state, certain molecular designs can lead to the opposite effect, known as aggregation-induced emission (AIE). acs.org In AIE-active molecules, emission is weak or non-existent in dilute solutions but becomes strong in the aggregated state. This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated form, which blocks non-radiative decay pathways. acs.org

The incorporation of bulky groups, such as tetraphenylethylene (B103901) (TPE), into the perylene structure is a common strategy to induce AIE. researchgate.net For example, a TPE-modified perylene bisimide has been shown to exhibit aggregation-induced red emission. researchgate.net The principle of AIE has also been utilized for sensing applications by functionalizing AIE-active molecules with boronic acid groups, which can interact with analytes like carbohydrates. acs.org For instance, a TPE-diboronic acid adduct demonstrates bright blue emission in its aggregated state in aqueous media. acs.org

In aggregated perylene systems, excited-state dimers known as excimers can form. An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule of the same kind. ossila.com Excimer emission is typically broad, featureless, and red-shifted compared to the monomer emission due to the lower energy of the excimer state. ossila.comnih.gov The formation of excimers is highly dependent on the intermolecular distance and orientation, which is influenced by the molecular structure and packing. nih.govrsc.org For instance, covalent attachment of perylene diimide carboxylic acids to silica (B1680970) nanoparticles can lead to the formation of excimer states with long-lived, red-shifted fluorescence. nih.gov

When the interacting molecules are of different chemical species (an electron donor and an electron acceptor), an excited-state complex called an exciplex can be formed. ossila.com Exciplex emission is also red-shifted and its wavelength is dependent on the ionization potential of the donor and the electron affinity of the acceptor. researchgate.net Perylene derivatives, with their tunable electronic properties, can act as either donors or acceptors in exciplex formation. Fluorescent DNA probes labeled with two different perylene derivatives have been shown to discriminate a three-base deletion mutant from the wild-type sequence through the formation of an exciplex, resulting in a distinct emission that is visible to the naked eye. rsc.org

The self-assembly of this compound derivatives into well-defined supramolecular structures can have a profound impact on their optical properties. ethernet.edu.et The arrangement of molecules within these assemblies dictates the extent of electronic coupling between them. sci-hub.se For example, the self-assembly of symmetric perylene-3,4-dicarboximide (B1626286) trefoils in solution can lead to the formation of cofacial trimers or even larger aggregates. sci-hub.se

In these assemblies, time-resolved spectroscopy has revealed the initial formation of excitonically coupled excited states that subsequently relax into lower-energy excimer states with distinct lifetimes. sci-hub.se The strength of the electronic coupling, and thus the properties of the resulting excimer, is highly sensitive to the packing geometry. For instance, cofacially stacked perylene diimide dimers exhibit a more stable excimer state with a lower energy absorption compared to slip-stacked dimers, a direct consequence of stronger electronic coupling in the cofacial arrangement. rsc.org The ability to control supramolecular assembly through molecular design provides a powerful tool to tune the optical properties of perylene-based materials for applications in light-harvesting and optoelectronics. ethernet.edu.etsci-hub.se

Nonlinear Optical (NLO) Responses of Perylene-Boronic Acid Derivatives

The exploration of materials with significant nonlinear optical (NLO) properties is a cornerstone of modern photonics and optoelectronics research. Perylene-boronic acid derivatives have emerged as a compelling class of compounds in this domain, primarily due to the synergistic combination of the extensive π-conjugated system of the perylene core and the unique electronic influence of the boronic acid moiety. The electron-deficient nature of the boron atom, when integrated into the perylene framework, can facilitate charge polarization within the π-system, a critical factor for enhancing third-order NLO responses. mdpi.com

Research into related systems has demonstrated the potential of this molecular architecture. For instance, organoboron compounds, in general, are attracting immense research interest for their notable optical and NLO properties. mdpi.com The incorporation of a boron center can lead to highly polarized π-systems, which is advantageous for NLO applications. researchgate.net Specifically, studies on perylene derivatives have revealed substantial two-photon absorption (TPA) cross-sections, a key parameter for various NLO applications. researchgate.netrsc.orgnih.gov The value of the TPA cross-section in a perylene derivative can be significantly higher than that of the parent perylene, a phenomenon attributed to the longer conjugation length of the molecule. researchgate.net

A pivotal study illustrating the NLO potential of this specific class of compounds involved the synthesis of a core-tetra-substituted quaterrylene (B86737) from a perylene bis-boronic ester precursor. cardiff.ac.uk This research provides direct evidence of the successful use of perylene-boronic acid chemistry to create advanced NLO materials. The resulting quaterrylene molecule exhibited a very large second hyperpolarizability, a measure of third-order NLO activity. cardiff.ac.uk

The NLO responses for this quaterrylene, derived from a perylene bis-boronic ester, were investigated in both solution and thin-film forms using the Z-scan technique with picosecond laser excitation at 532 nm and 1064 nm. cardiff.ac.uk The findings underscore the promise of using perylene-boronic acid systems to engineer materials with substantial NLO responses, making them attractive for a range of photonic applications. cardiff.ac.uk

Detailed Research Findings

The NLO properties of these systems are intrinsically linked to their molecular structure. The perylene core provides a robust, photochemically stable scaffold with a broad and strong absorption in the visible spectrum. rsc.orgmdpi.com The functionalization with boronic acid groups, or their subsequent conversion to boronic esters, directly influences the electronic landscape of the molecule. For example, the introduction of bulky substituents in the bay area of the perylene core, a common outcome of functionalization, invariably leads to the distortion of the planar perylene structure. rsc.org This structural torsion can, in turn, affect the electronic and photophysical properties.

In the case of the quaterrylene synthesized from a perylene bis-boronic ester, theoretical calculations at the CAM-B3LYP/6-31G** level of theory predicted large second hyperpolarizabilities, which were subsequently confirmed by experimental measurements. cardiff.ac.uk The experimental results for a PMMA thin film of the core-twisted quaterrylene showed negligible NLO absorption at 532 nm excitation and a negative nonlinear refraction, highlighting its potential for specific NLO device applications. cardiff.ac.uk

Further insights can be drawn from related perylene derivatives, such as perylenediimides (PDIs). Studies on various PDI derivatives have shown that their NLO properties are mainly determined by the central perylene portion of the molecule, with minimal effect from lateral side groups. researchgate.net However, strategic substitution at the bay positions can significantly modulate the electronic properties and, consequently, the NLO response. rsc.org For instance, attaching electron-donating groups to the perylene core can create a push-pull character that is often beneficial for NLO activity. semanticscholar.org

The following tables summarize key NLO data from relevant perylene derivatives and the quaterrylene system derived from a perylene-boronic ester.

Interactive Data Tables

Table 1: Third-Order NLO Properties of Quaterrylene Derived from Perylene Bis-Boronic Ester

| Compound | Measurement Condition | Second Hyperpolarizability (γ) [esu] | Wavelength [nm] | Citation |

| Core-twisted quaterrylene | Solution | 15.7 ± 0.2 × 10⁻³¹ | 1064 | cardiff.ac.uk |

Table 2: Two-Photon Absorption (TPA) Cross-Sections for Selected Perylene Derivatives

| Compound | Solvent | Max. TPA Cross-Section (σ₂) [GM*] | Wavelength [nm] | Citation |

| Perylene | Chloroform | ~100 | Not Specified | researchgate.net |

| Perylene Derivative | Chloroform | ~300 | Not Specified | researchgate.net |

| Perylenetetracarboxy-3,4:9,10-diimide (P1) | Not Specified | ~2000 | ~800 | rsc.org |

| Perylenetetracarboxy-3,4:9,10-diimide (P2) | Not Specified | >10000 | ~950 | rsc.org |

| Perylenetetracarboxy-3,4:9,10-diimide (P3) | Not Specified | ~6000 | ~900 | rsc.org |

*1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Advanced Research Applications in Materials Science and Chemical Sensing

Organic Electronics and Optoelectronics

The perylene (B46583) framework is renowned for its strong electron affinity, high charge carrier mobility, and excellent chemical, thermal, and photostability. These intrinsic characteristics make it a prime candidate for n-type semiconductor materials. The introduction of a boronic acid group provides a reactive handle for synthesizing more complex, functionalized perylene derivatives, particularly perylene diimides (PDIs), which are pivotal in various organic electronic and optoelectronic devices. mdpi.comunito.it

Electron-Transporting Semiconductors in Organic Field-Effect Transistors (OFETs)

Perylene derivatives, especially PDI-based molecules, are among the most studied n-channel organic semiconductors for OFETs. acs.org While Perylene-3-boronic acid itself is not typically used as the active layer, it is a crucial building block for creating advanced PDI semiconductors. Through synthetic routes like the Suzuki coupling reaction, the boronic acid group enables the introduction of various functionalities to the perylene core. mdpi.comnih.gov This chemical modification is essential for tuning the material's electronic properties, solubility, and solid-state packing, which are critical factors for achieving high performance in OFETs.

Research has shown that PDI-based small molecules, synthesized using boronic acid precursors, can act as efficient n-type or ambipolar semiconductors. rsc.org For example, acceptor-donor-acceptor (A-D-A) molecules featuring PDI as the acceptor unit exhibit excellent thermal stability and charge transport properties. In OFET devices, these materials have demonstrated high electron mobilities, making them suitable for next-generation sustainable and flexible electronics. rsc.orgnih.gov Furthermore, phenylboronic acid derivatives can be used to form self-assembled monolayers (SAMs) on dielectric surfaces, which reduces charge trapping and significantly improves the field-effect mobility of the transistor. researchgate.netdntb.gov.ua

Table 1: Performance of OFETs Based on Perylene Diimide (PDI) Derivatives

| PDI Derivative Type | Role in OFET | Achieved Electron Mobility (μe) | On/Off Ratio | Reference |

| A-D-A Small Molecule | n-type Semiconductor | Up to 0.209 cm²/Vs | 10⁴ | rsc.org |

| Pyrene Fused PDI | p-type Semiconductor | Up to 1.13 cm²/Vs | 10⁸ | rsc.org |

Acceptor Materials in Organic Photovoltaic (OPV) Devices

In the realm of organic photovoltaics, PDI derivatives have emerged as prominent non-fullerene acceptors (NFAs) due to their strong light absorption in the visible spectrum, high electron affinity, and superior electron mobility. elsevierpure.comacs.orgrsc.org this compound serves as a key starting material for synthesizing these complex PDI-based acceptors. The Suzuki coupling reaction, utilizing the boronic acid group, allows for the creation of D-A-D type small molecule acceptors where the PDI core is functionalized with various donor units. nih.gov

These modifications are critical for optimizing the energy levels (HOMO/LUMO) to ensure efficient charge separation at the donor-acceptor interface in a bulk-heterojunction (BHJ) solar cell. rsc.org Studies on OPVs using PDI-based acceptors have shown significant power conversion efficiencies (PCEs). The layer-by-layer solution processing of active layers with PDI acceptors has proven to be an effective strategy for controlling film morphology and improving device performance, leading to higher and more balanced carrier mobility and reduced charge recombination losses compared to standard BHJ devices. nih.gov For instance, a PDI acceptor, TBDPDI-C5, achieved a PCE of 6.11% in a layer-by-layer processed device. nih.gov

Table 2: Performance of OPV Devices with PDI-Based Acceptors

| PDI Acceptor | Device Architecture | Power Conversion Efficiency (PCE) | Donor Material | Reference |

| TBDPDI-C5 | Layer-by-Layer | 6.11% | PTB7-Th | nih.gov |

| TBDPDI-C11 | Layer-by-Layer | 4.88% | PTB7-Th | nih.gov |

| SdiPDI | Layer-by-Layer | 5.34% | PTB7-Th | nih.gov |

| PDI-based SMs (3a-3d) | Bulk-Heterojunction | < 2% (varied) | PTB7 | nih.gov |

Fluorescent Emitters and Light-Harvesting Materials in Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of the perylene core makes its derivatives highly suitable for applications as emitters in OLEDs. mdpi.comrsc.org this compound can be used to synthesize a variety of PDI-based emitters with tailored photophysical properties. By introducing sterically hindered aromatic groups onto the perylene core, intermolecular π-π stacking can be limited in the solid state, which helps prevent aggregation-caused quenching and leads to efficient emission. rsc.org

This approach has been successfully used to create solution-processable red and deep-red fluorescent emitters for OLEDs. rsc.org For example, an acenaphthene-substituted PDI demonstrated deep-red electroluminescence at 690 nm with high efficiency, representing a significant advancement for fluorescent PDI-based OLEDs. rsc.org Furthermore, the boronic acid functionality allows for the creation of novel structures, such as BN-fused perylenes, which have been investigated for their unique electronic properties and potential in OLED applications. acs.org

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Perylene derivatives are attractive candidates for sensitizers in DSSCs due to their high molar absorption coefficients and excellent electron transport properties. emu.edu.tremu.edu.tr The strong light-harvesting capability of the perylene chromophore is essential for efficient photon-to-electron conversion. unito.itnih.gov While carboxylic acid groups are typically used to anchor dyes to the TiO₂ photoanode, the fundamental photophysical properties are dictated by the dye's core structure.

Chemical Sensing and Molecular Recognition

The boronic acid group is well-established as a recognition motif for cis-diol-containing molecules. This interaction is reversible and highly selective, forming the basis for a wide range of chemical sensors.

Selective Detection of cis-Diol Containing Analytes

This compound combines the fluorescent signaling unit (perylene) and the recognition unit (boronic acid) in a single molecule. The fundamental principle behind its sensing capability is the formation of stable five- or six-membered cyclic esters with molecules containing 1,2- or 1,3-cis-diol functionalities. nih.gov This binding event can modulate the electronic properties of the perylene core, leading to a detectable change in its fluorescence emission (either quenching or enhancement). nih.gov

This mechanism allows for the selective detection of biologically important analytes such as carbohydrates (e.g., glucose, fructose), glycoproteins, and catecholamines (e.g., dopamine). nih.govnih.govresearchgate.net The development of fluorescent sensors for glucose is a particularly active area of research, driven by the need for continuous, non-invasive monitoring for diabetes management. nih.gov Boronic acid-functionalized materials, including polymers and hydrogels, have been developed for this purpose, demonstrating the versatility of this chemical approach. nih.govmdpi.comnih.gov

Table 3: Analytes Detected by Boronic Acid-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Principle | Detection Limit | Reference |

| Boronic Acid Copolymer | Dopamine | Fluorescence Quenching | 4 x 10⁻⁵ M | researchgate.net |

| Boronic Acid Copolymer | Glucose | Fluorescence Quenching | 6 x 10⁻⁴ M | researchgate.net |

| Au NP-Copolymer Hybrid | Dopamine | Enhanced Fluorescence Quenching | 4 x 10⁻⁶ M | researchgate.net |

| Phenylboronic Acid-FET | Dopamine | Change in Electrical Characteristics | N/A | nih.gov |

Supramolecular Chemistry and Self-Assembly

The rigid, planar structure of the perylene core promotes strong π-π stacking interactions, driving the self-assembly of this compound derivatives into well-defined supramolecular structures.

This compound can be used as a key building block for creating stimuli-responsive "smart" gels. nih.govdigitellinc.com In these systems, the boronic acid groups play a dual role. They can act as reversible cross-linkers by forming boronate ester bonds with polyvinyl alcohol or other diol-containing polymers. mdpi.com These cross-links are dynamic and can be cleaved by changes in pH or by the introduction of a competitive analyte like glucose. nih.govmdpi.com This disruption of the gel network can lead to a measurable change in the material's properties, such as a transition from a gel to a liquid (sol) state. mdpi.com

Furthermore, the perylene units can drive the self-assembly of the polymer chains into fibrous networks through π-stacking, which reinforces the gel structure. acs.org The combination of these reversible covalent bonds and non-covalent interactions allows for the fabrication of sophisticated hydrogels that are responsive to multiple stimuli, making them suitable for applications in controlled release systems and advanced diagnostics. digitellinc.comnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Glucose |

| Fructose |

| Dopamine |

| Norepinephrine |

| Hydrogen peroxide |

| Polyvinyl alcohol |

Host-Guest Interactions in Perylene-Boronic Acid Supramolecular Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonding and van der Waals forces. youtube.com In this field, "host-guest" chemistry describes complexes where one larger molecule (the host) encloses a smaller molecule (the guest). youtube.comyoutube.com The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups), a classic example of host-guest interaction. rsc.org

While specific research on this compound as a host is emerging, the principles of boronic acid-based host-guest systems are well-established. A perylene-boronic acid molecule could act as a host for various diol-containing guest molecules, including sugars and other biologically relevant compounds. The binding and release of the guest can often be controlled by external stimuli like changes in pH. rsc.org

The perylene component of the molecule adds another layer of functionality. Its inherent fluorescence can act as a signaling mechanism. When the boronic acid group binds to a guest molecule, the electronic environment of the perylene core can be altered, leading to a detectable change in its fluorescence intensity or wavelength. This principle is the basis for fluorescent sensors. For instance, a supramolecular probe using a phenylboronate (B1261982) conjugate has been developed for sensing peroxynitrite, where its assembly with human serum albumin enhances its sensing capabilities in cellular environments. nih.gov The stability of such host-guest complexes is influenced by factors including the number of flexible bonds within the host molecule. nih.gov

Self-Assembly of Perylene-Boronic Acid Derivatives into Ordered Nanostructures

Self-assembly is a process where molecules spontaneously organize into ordered structures. Perylene derivatives, particularly perylene diimides (PDIs), are well-known for their strong tendency to self-assemble into one-dimensional nanostructures like nanofibers and nanobelts. utah.edumdpi.comresearchgate.net The primary driving force behind this assembly is the π-π stacking interaction between the large, flat perylene cores. researchgate.net

The introduction of a boronic acid group onto the perylene scaffold provides additional control over the self-assembly process. The boronic acid moiety can form hydrogen bonds, adding another layer of directional interaction to guide the formation of specific nanostructures. Furthermore, because the boronic acid group's ability to bind with diols is pH-dependent, it allows for pH-triggered self-assembly. For example, researchers have demonstrated that PDI molecules functionalized with carboxylic acid groups can be prompted to self-assemble into well-defined nanobelts by lowering the pH of the solution. utah.edu A similar principle could be applied to perylene-boronic acid derivatives, enabling the controlled formation and dissociation of nanostructures in response to environmental pH changes.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Their high surface area, tunable porosity, and inherent functionality make them promising materials for a variety of applications. mines.edu Boronic acids were among the first building blocks used to create COFs, forming boronate ester linkages through condensation reactions. rsc.org

Perylene-Boronic Acid as Building Blocks for 2D and 3D COFs

This compound is an ideal candidate for constructing COFs. The perylene unit can act as a large, rigid, and photoactive panel, while the boronic acid groups serve as the connection points to link with other monomers. By reacting a poly-functional perylene-boronic acid monomer with a complementary linker, such as a molecule with multiple hydroxyl groups (a polyol), a stable, porous network can be formed.

For example, the condensation of a planar triangular building block with a linear ditopic linker can create a 2D honeycomb-like sheet. These sheets then stack on top of each other to form a 3D structure with regular 1D channels. Perylene-based COFs have been synthesized, typically through imine condensation, resulting in materials with dual-pore structures and high crystallinity. nih.gov While many existing perylene COFs use amine-aldehyde chemistry, the principles of boronic acid chemistry are well-suited for creating analogous boronate-ester-linked frameworks. rsc.orgnih.gov The choice of building blocks and synthetic conditions allows for the precise design of 2D and 3D architectures with tailored pore sizes and properties.

Exploration of Light-Harvesting Capabilities in Perylene-Based COFs

The extended π-conjugated system of the perylene core makes it an excellent chromophore, capable of absorbing light in the visible spectrum. acs.org When these perylene units are integrated into a COF architecture, the resulting material can function as a highly effective light-harvesting system. The ordered, periodic arrangement of the perylene chromophores within the COF facilitates efficient energy transfer throughout the framework. acs.org

This property is being explored for applications in photocatalysis. For instance, a composite material made of a triazine-based COF and a perylene diimide polymer has been shown to be an effective photocatalyst for hydrogen evolution from water. cjcatal.com The COF acts as a scaffold to capture light energy, which is then used to drive chemical reactions. The photocatalytic activity of these materials is enhanced by the efficient separation of charge carriers within the ordered structure. Researchers have also demonstrated that perylene-based COFs can act as colorimetric sensors for acid vapors, where protonation of the framework induces a significant color change. researchgate.netnih.govscribd.com

Gas Storage and Separation Properties of Boronic Acid COFs

The permanent porosity and high surface area of COFs make them excellent candidates for gas storage and separation. mdpi.comnih.gov Boronic acid-based COFs, in particular, have been extensively studied for this purpose. The lightweight nature of the constituent elements (boron, carbon, oxygen, hydrogen) results in materials with very low densities and high gravimetric uptake capacities. scirp.org

The storage capacity of a COF is directly related to its specific surface area and pore volume. For example, 3D boronic acid COFs like COF-102 and COF-103 exhibit high surface areas and significant hydrogen storage capacities. scirp.org However, a key challenge for boronate ester-linked COFs is their limited hydrolytic stability, which can be improved by modifying the pore environment, for instance, by adding alkyl groups. mdpi.com Strategies to enhance gas uptake also include the incorporation of open metal sites into the framework, which can increase the binding affinity for gases like hydrogen and carbon monoxide. mines.edunrel.gov

Interactive Table: Gas Storage Properties of Selected Boronic Acid COFs

| COF Material | Type | Surface Area (m²/g) | Hydrogen Uptake (wt% at 77 K, 1 bar) | Pore Size (nm) | Reference |

|---|---|---|---|---|---|

| COF-1 | 2D Boroxine | 711 | ~1.0 | 1.5 | mdpi.com, scirp.org |

| COF-102 | 3D Boroxine | 3620 | 7.2 | 1.2 | mdpi.com, scirp.org |

| COF-18Å | 2D Dioxaborole | 1263 | ~1.5 | 1.8 | mdpi.com |

| COF-300 | 3D Imine | 1360 | Not Reported | 0.78 | mdpi.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are at the forefront of computational studies on perylene-boronic acid systems. These methods offer a balance between computational cost and accuracy, making them suitable for exploring the electronic structure and excited-state properties of these relatively large molecules.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For Perylene-3-boronic acid, this involves optimizing the geometry of the perylene (B46583) core and the attached boronic acid group. Conformational analysis is particularly important for the boronic acid moiety, -B(OH)₂, due to the rotational freedom around the C-B and B-O bonds.

Table 1: Calculated Geometrical Parameters for an Arylboronic Acid System This table presents representative calculated bond lengths and dihedral angles for a generic arylboronic acid, illustrating typical values obtained from DFT calculations.

| Parameter | Calculated Value (B3LYP/6-311+G(2d,p)) | Experimental Value (Representative) |

|---|---|---|

| C-B Bond Length (Å) | 1.567 | 1.546 |

| B-O1 Bond Length (Å) | 1.375 | 1.371 |

| B-O2 Bond Length (Å) | 1.375 | 1.371 |

| C-C-B-O Dihedral Angle (°) | 0.0 | Variable |

The electronic properties of this compound are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals.

The HOMO is typically a π-orbital delocalized over the electron-rich perylene core, while the LUMO is a π*-orbital also distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity. The introduction of the boronic acid group can modulate these frontier orbital energies. The boron atom possesses an empty p-orbital, which can interact with the π-system of the perylene ring, potentially lowering the LUMO energy and affecting the HOMO-LUMO gap. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding and charge distribution within the molecule.

Table 2: Calculated Electronic Properties of a Generic Arylboronic Acid This table provides an example of electronic properties calculated using DFT for a generic arylboronic acid.

| Property | Calculated Value (B3LYP/6-311+G(2d,p)) |

|---|---|

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.95 |

| HOMO-LUMO Gap (eV) | 5.59 |

| Dipole Moment (Debye) | 3.41 |

Time-Dependent Density Functional Theory (TDDFT) is the workhorse method for simulating the electronic absorption and emission spectra of molecules like this compound. By calculating the vertical excitation energies and oscillator strengths from the ground state (S₀) to various excited states (S₁, S₂, etc.), TDDFT can predict the positions and intensities of absorption bands. researchgate.net